rac-(3R,4R)-4-methyloxolan-3-ol, cis
Description
rac-(3R,4R)-4-Methyloxolan-3-ol, cis is a chiral oxolane (tetrahydrofuran) derivative with a hydroxyl group at the C3 position and a methyl group at the C4 position, both in the (R,R)-configuration. The cis designation indicates that these substituents occupy the same face of the five-membered ring. This compound serves as a critical building block in organic synthesis, particularly in pharmaceutical and agrochemical research, due to its stereochemical complexity and functional group versatility. Its molecular formula is inferred as C₅H₁₀O₂, with a molecular weight of 118.13 g/mol (calculated based on structural analogs in and ).
The oxolane ring provides a rigid framework, influencing the compound’s solubility, stability, and reactivity. The hydroxyl group enables participation in hydrogen bonding, while the methyl group introduces steric effects that modulate interactions with enzymes or receptors.
Properties
CAS No. |
2411104-30-6 |
|---|---|
Molecular Formula |
C5H10O2 |
Molecular Weight |
102.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Synthesis from 3,4-epoxybutane: One common method involves the ring-opening of 3,4-epoxybutane with a suitable nucleophile, such as methanol, under acidic or basic conditions to yield rac-(3R,4R)-4-methyloxolan-3-ol, cis.
Hydroboration-Oxidation: Another method includes the hydroboration of 4-methyl-1,3-butadiene followed by oxidation to form the desired oxolane.
Industrial Production Methods
Industrial production often employs catalytic processes to ensure high yield and purity. Catalysts such as palladium or platinum complexes can be used to facilitate the ring-closure reactions under controlled temperatures and pressures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: rac-(3R,4R)-4-methyloxolan-3-ol, cis can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form various alcohol derivatives.
Substitution: The hydroxyl group can be substituted with halogens or other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Thionyl chloride, phosphorus tribromide.
Major Products
Oxidation: 4-methyl-3-oxolanone.
Reduction: 4-methyloxolan-3-amine.
Substitution: 4-methyl-3-chloroxolane.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Chiral Catalysts: Employed in the development of chiral catalysts for asymmetric synthesis.
Biology
Enzyme Studies: Utilized in studying enzyme mechanisms and substrate specificity due to its chiral nature.
Medicine
Pharmaceuticals: Potential precursor in the synthesis of pharmaceutical compounds, especially those requiring chiral purity.
Industry
Polymer Production: Acts as a monomer or co-monomer in the production of specialized polymers.
Mechanism of Action
The compound exerts its effects primarily through interactions with various molecular targets, including enzymes and receptors. The hydroxyl group can form hydrogen bonds, while the methyl group can engage in hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural analogs and their differences:
Key Observations :
- The difluoromethyl group () introduces electronegativity, enhancing hydrogen-bonding capacity and metabolic stability.
- Functional Group Reactivity: The amine in rac-[(3R,4R)-4-aminooxolan-3-yl]methanol () enables nucleophilic reactions, unlike the hydroxyl group in the target compound, which is more suited for esterification or etherification.
Physical and Chemical Properties
Limited experimental data are available for the target compound, but comparisons can be drawn from analogs:
Notes:
- The difluoromethyl derivative () may exhibit improved bioavailability due to fluorine’s electronegativity and metabolic resistance.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
